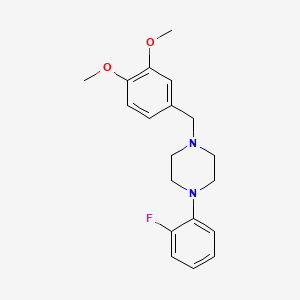
2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2-furylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2-furylmethyl)acetamide is a chemical compound that has been studied extensively in the field of scientific research. This compound has been found to have a variety of potential applications in the development of new drugs and therapies.
Mécanisme D'action
The mechanism of action of 2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2-furylmethyl)acetamide is not fully understood. However, it is believed that this compound may work by inhibiting the expression of certain genes that are involved in the inflammatory response. It may also work by inhibiting the growth of cancer cells.
Biochemical and Physiological Effects:
2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2-furylmethyl)acetamide has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of certain cytokines that are involved in the inflammatory response. It has also been shown to inhibit the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2-furylmethyl)acetamide in lab experiments is that it has been extensively studied and its properties are well understood. However, one of the limitations of using this compound is that it is highly reactive and can be difficult to handle.
Orientations Futures
There are many potential future directions for the study of 2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2-furylmethyl)acetamide. One potential direction is the development of new drugs and therapies based on this compound. Another potential direction is the study of the mechanism of action of this compound, in order to better understand its potential applications. Additionally, further research could be done to explore the potential use of this compound in the treatment of other diseases and conditions.
Méthodes De Synthèse
The synthesis of 2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2-furylmethyl)acetamide is a complex process that involves several steps. The first step involves the reaction of 4-chloro-5-methyl-3-nitropyrazole with 2-furylmethylamine in the presence of a catalyst. This reaction results in the formation of 2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2-furylmethyl)acetamide.
Applications De Recherche Scientifique
2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2-furylmethyl)acetamide has been studied extensively in the field of scientific research. This compound has been found to have potential applications in the development of new drugs and therapies. It has been studied for its potential use as an anti-inflammatory agent, as well as its potential use in the treatment of cancer.
Propriétés
IUPAC Name |
2-(4-chloro-5-methyl-3-nitropyrazol-1-yl)-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O4/c1-7-10(12)11(16(18)19)14-15(7)6-9(17)13-5-8-3-2-4-20-8/h2-4H,5-6H2,1H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDJOWRKMAQVTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NCC2=CC=CO2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperidine](/img/structure/B5741913.png)
![N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5741917.png)
![N-2-adamantyl-3-[(2,4-dihydroxybenzoyl)hydrazono]butanamide](/img/structure/B5741938.png)
![1-[(2-tert-butylphenoxy)acetyl]pyrrolidine](/img/structure/B5741947.png)
![2-[(4-methoxybenzyl)amino]-4,6-dimethylnicotinonitrile](/img/structure/B5741948.png)

![2-[(2,2-dimethylpropanoyl)amino]-5-iodobenzoic acid](/img/structure/B5741963.png)
![benzyl 4-[(diisopropylamino)carbonyl]benzoate](/img/structure/B5741964.png)



![N-cyclopropyl-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B5742002.png)

